molecular formula C14H10N4O B10828981 N-(quinolin-8-yl)pyrazine-2-carboxamide

N-(quinolin-8-yl)pyrazine-2-carboxamide

Cat. No.: B10828981
M. Wt: 250.25 g/mol
InChI Key: CYTYVKQBOOTXRP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of QN523 involves several steps, starting with the preparation of quinolin-8-yl-nicotinamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

QN523 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

QN523 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of QN523 involves the induction of apoptosis and autophagy in cancer cells. It significantly increases the expression of genes implicated in the stress response pathway, such as HSPA5, DDIT3, TRIB3, and ATF3 . Additionally, QN523 activates autophagy by increasing the expression of WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B . These molecular targets and pathways are crucial for the compound’s anticancer effects.

Comparison with Similar Compounds

QN523 is unique compared to other similar compounds due to its dual ability to induce both apoptosis and autophagy. Some similar compounds include:

These comparisons highlight the uniqueness of QN523 in its ability to target multiple pathways involved in cancer cell death.

Biological Activity

N-(quinolin-8-yl)pyrazine-2-carboxamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in cancer treatment and as a ligand in metal complexes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (HL1) is characterized by a quinoline moiety linked to a pyrazine ring with a carboxamide functional group. Its molecular formula is C14H10N4O, and it exhibits tridentate coordination properties, making it suitable for forming complexes with metal ions .

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, the optimized analog QN523 demonstrated significant potency with an IC50 value of 0.11 μM in MIA PaCa-2 pancreatic cancer cells, comparable to the standard chemotherapy drug gemcitabine . The following table summarizes the cytotoxicity data across different cell lines:

Cell Line IC50 (μM)
MIA PaCa-2 (Pancreatic)0.11
Jurkat (Leukemia)0.5
HCT116 (Colorectal)0.3
U251 (Glioblastoma)7.59

These findings indicate that this compound and its derivatives activate cellular stress response pathways and autophagy mechanisms, which are crucial for their anticancer effects. Gene expression studies revealed upregulation of stress response genes such as HSPA5 and ATF3 following treatment, suggesting that these pathways play a role in mediating cytotoxicity .

Metal Complexes and Enhanced Activity

The compound has also been explored as a ligand in metal complexes, particularly with copper ions. Studies have shown that the combination of this compound with copper(II) enhances cytotoxicity significantly compared to the free ligand alone. For instance, the copper complex Cu(L1) exhibited an IC50 value of 7.59 μM against U251 cells, demonstrating selective toxicity towards cancer cells over healthy cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazine and quinoline moieties affect biological activity. For example, replacing certain substituents on the pyrazine ring resulted in varying degrees of potency across different cancer cell lines. The absence of specific nitrogen atoms in analogs led to decreased cytotoxicity, highlighting the importance of maintaining certain structural features for optimal activity .

Case Studies and Clinical Implications

Several case studies have illustrated the potential of this compound as a lead compound for further development:

  • Pancreatic Cancer : Preclinical studies using xenograft models demonstrated that QN523 not only inhibited tumor growth but also altered gene expression profiles associated with stress responses and autophagy .
  • Metal Chelation Therapy : The use of copper complexes has shown promise in enhancing selectivity towards tumor cells while reducing toxicity to normal cells, suggesting potential applications in targeted therapy .
  • Comparative Studies : The selectivity index of copper chelates was found to be significantly improved over traditional chemotherapeutics like cisplatin, indicating a potential shift towards more effective treatment options for cancers such as triple-negative breast cancer .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-quinolin-8-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19)

InChI Key

CYTYVKQBOOTXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2

Origin of Product

United States

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